Octanoylcarnitine

Vue d'ensemble

Description

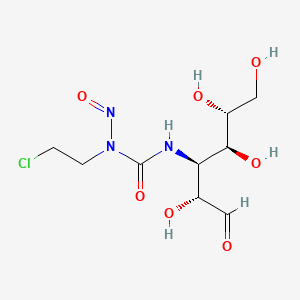

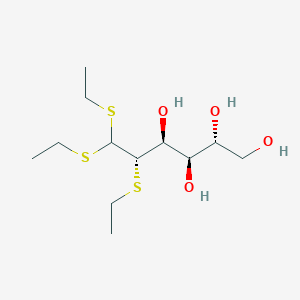

L’octanoylcarnitine est une acylcarnitine à chaîne moyenne, qui joue un rôle crucial dans la β-oxydation des acides gras. Il s’agit d’un ester formé de l’acide octanoïque et de la carnitine. Ce composé est essentiel pour le transport des acides gras dans les mitochondries, où ils subissent une β-oxydation pour produire de l’énergie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’octanoylcarnitine peut être synthétisée par estérification de l’acide octanoïque avec la carnitine. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide chlorhydrique pour faciliter le processus d’estérification. La réaction est effectuée sous reflux pour garantir une conversion complète des réactifs en produit souhaité .

Méthodes de production industrielle

En milieu industriel, l’this compound est produite en utilisant la chromatographie liquide haute performance (HPLC) couplée à la spectrométrie de masse en tandem (MS/MS) pour la quantification et la purification du composé. Cette méthode implique la déprotéinisation des échantillons de plasma avec du méthanol, suivie d’une extraction en phase solide et d’une séparation sur une colonne C8 en phase inverse en utilisant l’acide heptafluorobutyrique comme réactif d’appariement ionique .

Analyse Des Réactions Chimiques

Types de réactions

L’octanoylcarnitine subit diverses réactions chimiques, notamment :

Oxydation : En présence d’oxydants, l’this compound peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses alcools correspondants.

Substitution : Les réactions de substitution nucléophile peuvent remplacer la partie carnitine par d’autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme l’hydroxyde de sodium. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent des cétones, des alcools et des acylcarnitines substituées, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L’this compound possède un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme substrat dans les études sur l’oxydation des acides gras et le métabolisme énergétique.

Médecine : Il fait l’objet de recherches pour son rôle dans les troubles métaboliques et les maladies cardiovasculaires.

Applications De Recherche Scientifique

Octanoylcarnitine has a wide range of scientific research applications, including:

Chemistry: It is used as a substrate in studies of fatty acid oxidation and energy metabolism.

Medicine: It is investigated for its role in metabolic disorders and cardiovascular diseases.

Mécanisme D'action

L’octanoylcarnitine exerce ses effets en facilitant le transport des acides gras dans les mitochondries, où ils subissent une β-oxydation pour produire de l’énergie. Le composé interagit avec le système de la palmitoyltransférase de la carnitine (CPT), en inhibant spécifiquement la composante translocase carnitine-acylcarnitine (CACT). Cette inhibition empêche le transport des acides gras à longue chaîne dans les mitochondries, régulant ainsi le métabolisme des acides gras .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétylcarnitine : Une acylcarnitine à chaîne courte impliquée dans le transport des groupes acétyle dans les mitochondries.

Palmitoylcarnitine : Une acylcarnitine à longue chaîne impliquée dans le transport de l’acide palmitique dans les mitochondries.

Hexanoylcarnitine : Une acylcarnitine à chaîne moyenne similaire à l’octanoylcarnitine mais avec une chaîne carbonée plus courte.

Unicité

L’this compound est unique en raison de son rôle spécifique dans la β-oxydation des acides gras à chaîne moyenne. Contrairement aux acylcarnitines à chaîne courte et à longue chaîne, l’this compound est spécifiquement impliquée dans le métabolisme des acides gras à chaîne moyenne, ce qui en fait un composé précieux pour étudier les voies métaboliques et les troubles liés à l’oxydation des acides gras à chaîne moyenne .

Propriétés

IUPAC Name |

3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14919-35-8 (chloride) | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201316442 | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-77-0 | |

| Record name | Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B1202652.png)

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)